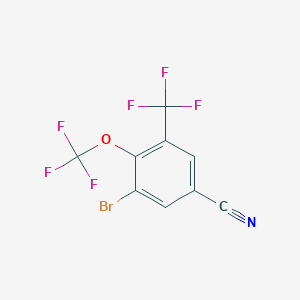

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H2BrF6NO |

|---|---|

Molecular Weight |

334.01 g/mol |

IUPAC Name |

3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H2BrF6NO/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2H |

InChI Key |

XECXEDJAAXBSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Etherification to Introduce the Trifluoromethoxy Group

- Starting from a hydroxy-substituted aromatic nitrile (e.g., 4-hydroxy-3-(trifluoromethyl)benzonitrile), the trifluoromethoxy group is introduced by reaction with trifluoromethylating agents or via nucleophilic substitution using trifluoromethoxy precursors.

- A common method involves the reaction of the phenol with trifluoromethylating reagents under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (80–120°C).

- This step requires anhydrous conditions and inert atmosphere to prevent hydrolysis or side reactions.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group can be introduced by electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) in the presence of catalysts.

- Alternatively, starting materials already bearing the trifluoromethyl group (e.g., 3-(trifluoromethyl)benzonitrile derivatives) can be used to simplify synthesis.

Bromination

- Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled temperature (0°C to room temperature) to selectively brominate the aromatic ring at position 3.

- The reaction is often carried out in solvents such as dichloromethane or tetrahydrofuran.

- Careful control of stoichiometry and reaction time is essential to avoid polybromination.

Cyanation

- The nitrile group is introduced either by starting from a nitrile-containing precursor or by cyanation of a suitable aromatic halide.

- Cyanation can be achieved via palladium-catalyzed cyanation using reagents like KCN or Zn(CN)2 under mild conditions.

- Alternatively, hydrolysis of amide intermediates followed by dehydration can yield the nitrile functionality.

Representative Synthetic Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Hydroxy-3-(trifluoromethyl)benzonitrile, K2CO3, trifluoromethylating agent, DMF, 100°C, 12 h | Etherification to form 4-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile | 70–85 |

| 2 | NBS or Br2, DCM, 0°C to r.t., 2–4 h | Selective bromination at position 3 | 75–90 |

| 3 | Pd catalyst, KCN or Zn(CN)2, ligand, solvent (e.g., DMF), 80–100°C, 12 h | Cyanation to introduce nitrile group if not present | 60–80 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Analytical and Purification Techniques

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate the target compound with >95% purity.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, ^19F NMR, IR spectroscopy (nitrile stretch ~2230 cm⁻¹), and mass spectrometry (molecular ion peak consistent with C8H2BrF6NO).

- Spectroscopic Features: The trifluoromethoxy group shows characteristic ^19F NMR signals around -56 ppm; the trifluoromethyl group appears near -63 ppm.

Research Findings and Optimization Notes

- The use of anhydrous solvents and inert atmosphere (N2 or Ar) significantly improves yields by minimizing hydrolysis and side reactions.

- Reaction temperature and time are critical; prolonged heating can lead to decomposition or over-substitution.

- Bromination selectivity is enhanced by low temperature and controlled addition of brominating agents.

- The choice of base and solvent in etherification affects the conversion rate and purity.

- Palladium-catalyzed cyanation requires careful ligand and catalyst selection to avoid catalyst poisoning by fluorinated groups.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Challenges | Yield Range (%) |

|---|---|---|---|---|

| Etherification (Trifluoromethoxy introduction) | K2CO3, trifluoromethylating agent, DMF | 80–120°C, 12–24 h, inert atmosphere | Side reactions, incomplete substitution | 70–85 |

| Bromination | NBS or Br2, DCM | 0°C to r.t., 2–4 h | Overbromination, regioselectivity | 75–90 |

| Cyanation | Pd catalyst, KCN or Zn(CN)2, ligand | 80–100°C, 12 h | Catalyst poisoning, incomplete conversion | 60–80 |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile

- CAS Number : 1980053-87-9

- Molecular Formula : C8H3BrF6NO

- Molecular Weight : 266.017 g/mol

- Melting Point : 35°C to 38°C

Structural Characteristics

The compound features a bromine atom and two trifluoromethyl groups, which contribute to its unique reactivity and properties. The trifluoromethoxy group enhances its lipophilicity, making it suitable for various applications.

Medicinal Chemistry

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on related trifluoromethyl-substituted benzonitriles have shown promising results in targeting cancer cell lines, suggesting potential applications in cancer therapeutics.

Agrochemicals

The compound's fluorinated groups enhance its stability and efficacy as an agrochemical agent. It can be utilized in the synthesis of pesticides and herbicides, where enhanced persistence and potency are desired.

Case Study: Herbicide Development

In a study focusing on the development of new herbicides, derivatives of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile were synthesized and tested for their effectiveness against common agricultural weeds. The results demonstrated improved herbicidal activity compared to existing agents, highlighting its potential in agricultural applications.

Material Science

Due to its unique chemical structure, this compound can be employed in the development of advanced materials, including polymers and coatings that require specific thermal and chemical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating trifluoromethyl groups into polymer backbones can significantly enhance the thermal stability and chemical resistance of the resulting materials. Compounds like 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile serve as valuable monomers in synthesizing high-performance polymers used in electronics and protective coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituent arrangement distinguishes it from other brominated and fluorinated benzonitriles. Below is a detailed comparison with five analogs, highlighting structural, physical, and functional differences.

Table 1: Key Properties of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile and Analogs

Key Differences and Implications

Substituent Effects on Reactivity: The target compound’s dual trifluorinated groups (-OCF₃ and -CF₃) create a highly electron-deficient aromatic ring, reducing its susceptibility to electrophilic substitution compared to analogs with fewer electron-withdrawing groups (e.g., 4-Bromo-2-(trifluoromethyl)benzonitrile) . The trifluoromethoxy group (-OCF₃) at position 4 enhances metabolic stability compared to non-fluorinated ethers, a trait critical in drug design .

Physical Properties: The target’s higher molecular weight (~330 g/mol) suggests lower solubility in polar solvents compared to analogs like 3-Bromo-5-(trifluoromethoxy)benzonitrile (MW 266.02 g/mol) . The amino-substituted analog (CAS 62584-27-4) has improved aqueous solubility due to its -NH₂ group but reduced stability under acidic conditions .

Synthetic Accessibility :

- Introducing both -OCF₃ and -CF₃ groups likely requires multi-step synthesis, increasing cost and complexity. For example, 4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) costs ¥18,300/5g, reflecting challenges in trifluoromethylation .

Biological Relevance: Fluorinated analogs are prized in medicinal chemistry for their bioavailability and metabolic resistance.

Biological Activity

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile, with the CAS number 1980053-87-9, is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique combination of bromine and trifluoromethyl groups in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile is C8H3BrF6NO, with a molecular weight of 266.017 g/mol. The presence of multiple electronegative fluorine atoms significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1980053-87-9 |

| Molecular Formula | C8H3BrF6NO |

| Molecular Weight (g/mol) | 266.017 |

| InChI Key | PQPKERBGCBHRJO-UHFFFAOYSA-N |

| Synonyms | 3-bromo-5-trifluoromethoxybenzonitrile |

The biological activity of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups are known to enhance binding affinity through strong interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activities.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, similar structures have been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cancer cell proliferation. The inhibition of these enzymes can lead to increased levels of cyclic GMP, promoting apoptosis in cancer cells .

Case Studies

- Inhibition of Phosphodiesterase (PDE) Enzymes

- Antimicrobial Properties

Comparative Analysis

To understand the unique properties of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Amino-5-bromobenzotrifluoride | Anticancer | PDE inhibition |

| 4-Amino-2-trifluoromethylbenzonitrile | Antimicrobial | Membrane disruption |

| 3-Bromo-4-(trifluoromethoxy)benzonitrile | Potential enzyme inhibitor | Enzyme binding |

Q & A

Q. Optimization Tips :

- Control temperature (e.g., 80–120°C for Cu-mediated reactions) to minimize side products.

- Use anhydrous conditions and catalysts like Pd(OAc)₂ for cross-coupling steps .

- Monitor purity via HPLC (≥95% purity is typical for intermediates, as seen in CAS 1212021-55-0) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, with distinct shifts at δ -55 to -60 ppm (CF₃) and δ -85 to -90 ppm (OCF₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass 250.01 g/mol for C₈H₃BrF₃N) .

- HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥97.0% purity, as reported for related brominated benzonitriles .

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2220 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .

Advanced: How do the electronic effects of -OCF₃ and -CF₃ substituents influence reactivity in cross-coupling reactions?

Answer:

The strong electron-withdrawing nature of -CF₃ and -OCF₃ groups:

- Deactivate the Aromatic Ring : Reduce electrophilic substitution but enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Boronic acid derivatives like 2-Bromo-4-(trifluoromethyl)phenylboronic acid (CAS 959997-88-7) show reactivity with aryl halides under mild conditions (0°C–6°C storage recommended) .

- Direct Reaction Pathways : Meta-directing effects of -CF₃ can lead to regioselective functionalization. For example, 4-Fluoro-2-(trifluoromethyl)benzonitrile undergoes selective substitution at the para position .

- Impact Catalytic Efficiency : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from -OCF₃ during coupling .

Advanced: What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups?

Answer:

- Sequential Functionalization : Introduce -Br first, followed by -OCF₃ and -CF₃, to avoid over-deactivation of the ring .

- Protecting Groups : Temporarily protect nitrile groups with silyl agents (e.g., TMSCl) during halogenation steps .

- Low-Temperature Halogenation : Perform bromination at ≤0°C to suppress polybromination, as seen in 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis (yield: >97%) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction homogeneity .

Advanced: Are there computational studies predicting this compound’s physicochemical properties or reactivity?

Answer:

While direct studies are scarce, DFT calculations on analogs suggest:

- Electrostatic Potential Maps : High electron deficiency at the nitrile group, making it susceptible to nucleophilic attack .

- Thermodynamic Stability : The -OCF₃ group increases thermal stability (predicted decomposition temperature >200°C) compared to non-fluorinated analogs .

- Solubility Parameters : LogP values ~2.5 (predicted via ChemAxon), indicating moderate solubility in acetonitrile or THF, critical for reaction design .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for structurally similar compounds?

Answer:

- Cross-Validate Techniques : Compare ¹H/¹⁹F NMR and IR data with structurally defined analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile, CAS 149793-69-1) to assign peaks accurately .

- Isotopic Labeling : Use ¹³C-labeled nitrile groups to distinguish overlapping signals in crowded spectra .

- Crystallography : Obtain single-crystal X-ray structures of intermediates (e.g., boronic acid derivatives) to confirm regiochemistry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential cyanide release under decomposition .

- Waste Management : Segregate halogenated waste and transfer to licensed disposal facilities, as specified for brominated benzonitriles .

- Storage : Keep at 0°C–4°C in amber vials to prevent photodegradation (similar to 4-Fluoro-3-(trifluoromethoxy)benzonitrile protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.